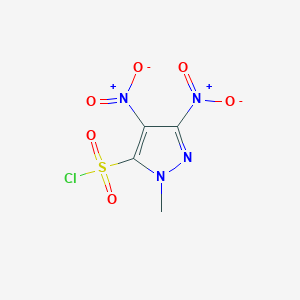
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClN4O6S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 4 positions of the pyrazole ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Applications De Recherche Scientifique
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactive sulfonyl chloride group allows for further functionalization.
Medicine: Research is ongoing into its potential use in drug development, especially for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical research for modifying proteins and other biomolecules. The nitro groups also contribute to its reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride can be compared with other nitro-substituted pyrazoles, such as:
3,4-dinitro-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
1-methyl-3,5-dinitro-1H-pyrazole: Differing in the position of the nitro groups, which can affect its reactivity and applications.
1-methyl-4,5-dinitro-1H-pyrazole: Another isomer with different properties due to the position of the nitro groups.
Propriétés
IUPAC Name |
2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJANQMQZQHRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














